molecular formula C10H9BrClNO B1524162 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one CAS No. 1311313-53-7

3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one

Cat. No.: B1524162
CAS No.: 1311313-53-7
M. Wt: 274.54 g/mol
InChI Key: LZTXVQZRVOLFLY-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with bromine and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one typically involves the reaction of 2-chlorobenzoyl chloride with 3-bromopyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; typically in acidic or basic medium.

    Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols; in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 3-Bromo-1-(2-chlorophenyl)pyrrolidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one is unique due to the presence of both bromine and chlorine substituents, which confer specific reactivity and potential for diverse chemical modifications. This dual substitution pattern enhances its versatility as a synthetic intermediate and its potential for biological activity.

Properties

IUPAC Name

3-bromo-1-(2-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-7-5-6-13(10(7)14)9-4-2-1-3-8(9)12/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTXVQZRVOLFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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